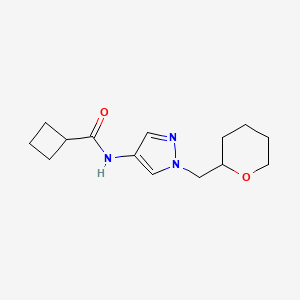

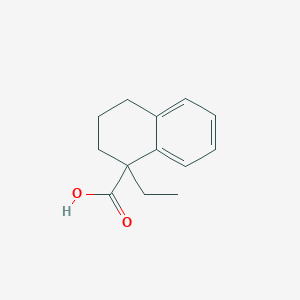

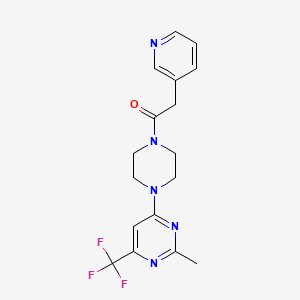

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide" is a chemical entity that appears to be related to a class of compounds that interact with cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood, and memory. Compounds targeting these receptors have potential therapeutic applications, particularly in pain management.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel class of cannabinoid receptor agonists with the tetrahydro-2H-pyran-4-yl moiety has been prepared, which includes N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides . These compounds were synthesized to achieve dual agonism of hCB(1) and hCB(2) receptors with the goal of minimizing central nervous system (CNS) penetration and thus reducing CNS side effects. The synthesis involved the use of specific reagents and conditions to obtain the desired pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The presence of these rings is crucial for the interaction with cannabinoid receptors. The specific substituents and stereochemistry can significantly influence the binding affinity and selectivity towards CB(1) and CB(2) receptors.

Chemical Reactions Analysis

Compounds with a pyrazole core, such as N-allyl-5-amino-1H-pyrazole-4-carboxamides, have been shown to undergo various cyclization reactions to form different heterocyclic systems . For example, electrophilic cyclization in the presence of polyphosphoric acid or N-halosuccinimides can lead to the formation of oxazolyl derivatives. These reactions are important for the diversification of the chemical space around the pyrazole core, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide" are not detailed in the provided data, related compounds exhibit properties that are desirable for drug candidates. For instance, the aforementioned cannabinoid receptor agonists were designed to have low CNS penetration to avoid side effects such as sedation or dizziness . The physicochemical properties, such as solubility, stability, and lipophilicity, are critical factors that influence a compound's pharmacokinetic profile and its ability to reach the target site of action in the body.

Scientific Research Applications

Synthesis and Characterization

- Studies have been conducted on the synthesis and characterization of pyrazole compounds, highlighting their significance in the field of research chemicals. For example, the synthesis of pyrazole-carboxamide type synthetic cannabinoids, such as AB-CHFUPYCA, has been reported. These compounds are synthesized and characterized using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) analyses (Uchiyama et al., 2015).

Antimicrobial Activity

- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis involves various chemical reactions and the compounds are tested against different bacterial and fungal strains to determine their effectiveness. For instance, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, synthesized from pyranone, exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida krusei (Aytemir et al., 2003).

Catalytic Applications

- Pyrazole compounds have been utilized in catalysis, demonstrating the versatility of these compounds in chemical reactions. For example, the synthesis of tetrazolyl pyrazole amides has been achieved using microwave-assisted synthesis, which is more efficient than conventional heating methods. These compounds exhibit interesting activities such as bactericidal and pesticidal effects (Hu et al., 2011).

Biological and Pharmacological Activities

- The biological and pharmacological activities of pyrazole derivatives are subjects of ongoing research. For example, Ni(II) complexes with Schiff base ligands derived from pyrazole compounds have been studied for their DNA/protein interaction and cytotoxicity against cancer cell lines. These studies provide insights into the potential therapeutic applications of pyrazole compounds (Yu et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds have a wide range of pharmacological targets .

Mode of Action

A compound with a similar structure was found to induce a triple response in arabidopsis seedlings . This suggests that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide may interact with its targets in a way that induces significant biological activity.

Biochemical Pathways

Compounds with similar structures have been shown to engage with a variety of pharmacological targets, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to induce significant biological activity , suggesting that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide may have similar effects.

properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(11-4-3-5-11)16-12-8-15-17(9-12)10-13-6-1-2-7-19-13/h8-9,11,13H,1-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERYRCDXJECJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

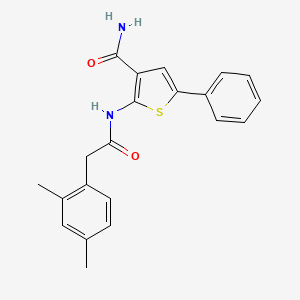

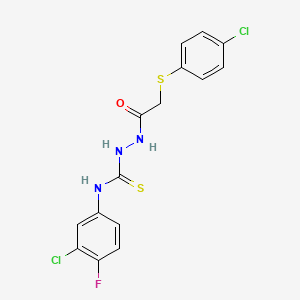

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)

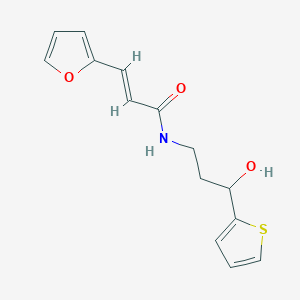

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)

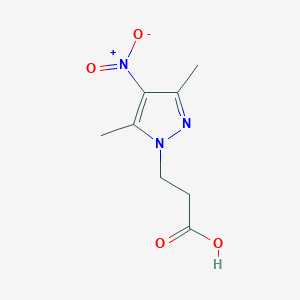

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)

![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)